Flufenisal
Overview
Description
Flufenisal is a chemical compound with the molecular formula C15H11FO4. It is known for its analgesic and anti-inflammatory properties, making it a valuable compound in medicinal chemistry . This compound is structurally related to salicylic acid derivatives and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flufenisal can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobiphenyl-3-carboxylic acid with acetic anhydride in the presence of a catalyst to form 4-acetoxy-4’-fluoro-3-biphenylcarboxylic acid . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Flufenisal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Flufenisal has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs for studying structure-activity relationships.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Its analgesic and anti-inflammatory properties make it a candidate for developing new pain relief medications.
Industry: This compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Flufenisal exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Diflunisal: A salicylic acid derivative with similar analgesic and anti-inflammatory properties.
Flufenamic Acid: Another compound with anti-inflammatory and analgesic effects, structurally related to flufenisal.
Uniqueness
This compound is unique in its specific structural modifications, which enhance its potency and duration of action compared to other salicylic acid derivatives. Its fluorine substitution at the aromatic ring contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
2-acetyloxy-5-(4-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-9(17)20-14-7-4-11(8-13(14)15(18)19)10-2-5-12(16)6-3-10/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSAJZSJKURQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177017 | |
Record name | Flufenisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22494-27-5 | |
Record name | Flufenisal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22494-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flufenisal [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flufenisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUFENISAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3WU1RD0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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